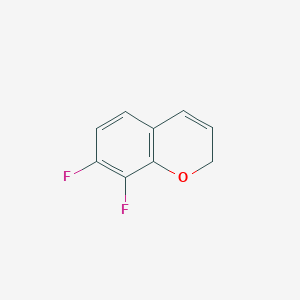
7,8-difluoro-2H-chromene
Cat. No. B8431365
M. Wt: 168.14 g/mol
InChI Key: RHCMJRYMNQHSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08303844B2
Procedure details


A mixture of 7,8-difluoro-2H-chromene and 1,2-difluoro-3-prop-2-ynyloxybenzene (43.2 g) is hydrogenated at RT for 1 h in 430 ml of THF in the presence of Pd/C (5% of Pd). The batch is evaporated to dryness, and the crude product is purified by column chromatography (SiO2, n-pentane: 1-chlorobutane=4:1), giving pure 7,8-difluorochroman as a pale-yellowish liquid.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([CH:6]=[CH:7][CH2:8][O:9]2)=[CH:4][CH:3]=1.FC1C=CC=C(OCC#C)C=1F>C1COCC1.[Pd]>[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][O:9]2)=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C2C=CCOC2=C1F
|
|
Name
|
|
|
Quantity
|
43.2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=CC=C1)OCC#C)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The batch is evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product is purified by column chromatography (SiO2, n-pentane: 1-chlorobutane=4:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C2CCCOC2=C1F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

